N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide
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Overview
Description
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The trimethylammonium group attached to the methanaminium moiety enhances its solubility and reactivity, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the Trimethylammonium Group: The trimethylammonium group can be introduced through quaternization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodide site.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield corresponding amine derivatives, while oxidation can lead to the formation of N-oxides .
Scientific Research Applications
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonium group enhances its binding affinity to negatively charged sites on proteins, while the pyrrolo[2,3-b]pyridine core can participate in π-π interactions and hydrogen bonding . These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
1H-Pyrrolo[3,2-b]pyridines: These compounds have a similar core structure but differ in the fusion pattern of the pyrrole and pyridine rings.
Uniqueness
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is unique due to the presence of the trimethylammonium group, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
87358-28-9 |
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Molecular Formula |
C11H16IN3 |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
trimethyl(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C11H16N3.HI/c1-14(2,3)8-9-7-13-11-10(9)5-4-6-12-11;/h4-7H,8H2,1-3H3,(H,12,13);1H/q+1;/p-1 |
InChI Key |
OGXLMEYXSRSGQH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CNC2=C1C=CC=N2.[I-] |
Origin of Product |
United States |
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